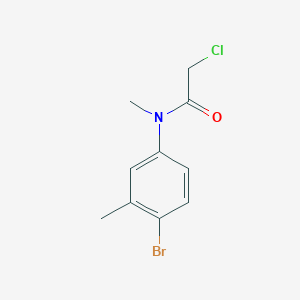![molecular formula C20H20N2O B7628145 N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, also known as BIEP, is a compound that has been extensively studied for its potential use in scientific research. BIEP is a synthetic derivative of the naturally occurring compound indole, and its unique structure makes it a valuable tool for investigating various biological processes.
Mécanisme D'action
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide's mechanism of action is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. This receptor is known to play a role in the regulation of various ion channels and signaling pathways, and this compound's binding to the receptor may enhance or inhibit these processes depending on the specific context.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include changes in calcium signaling, modulation of ion channels, and alterations in synaptic plasticity. This compound has also been shown to have neuroprotective effects in certain contexts, potentially through its interaction with the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide's unique structure and sigma-1 receptor affinity make it a valuable tool for investigating various biological processes. Its synthetic nature also allows for precise control over its chemical properties and concentration, which can be useful for designing experiments. However, this compound's mechanism of action is not fully understood, and its effects may vary depending on the specific context and experimental conditions.
Orientations Futures
There are a number of potential future directions for N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide research. One area of interest is its potential use in treating neurodegenerative diseases, as it has shown promise in animal models of Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action and its effects on various cellular processes could lead to new insights into the functioning of the sigma-1 receptor and other related proteins. Finally, the development of new synthetic derivatives of this compound could lead to even more precise control over its chemical properties and potential therapeutic applications.
Méthodes De Synthèse
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can be synthesized through a multi-step process involving the condensation of benzylamine and indole-3-acetaldehyde, followed by a Wittig reaction to form the prop-2-enamide moiety. The final product is obtained through purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neuroprotection. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-20(23)22(15-16-8-4-3-5-9-16)13-12-17-14-21-19-11-7-6-10-18(17)19/h2-11,14,21H,1,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUZPBCGTWLMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1=CNC2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)

![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)


![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)



![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
